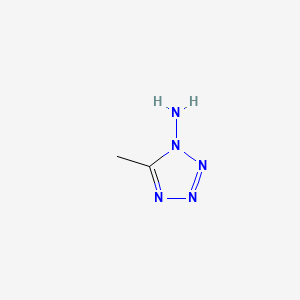
5-Methyl-1-aminotetrazole
Übersicht
Beschreibung
5-Methyl-1-aminotetrazole: is a heterocyclic organic compound with the molecular formula C2H5N5. It is a derivative of tetrazole, characterized by the presence of a methyl group at the 5-position and an amino group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of Methylhydrazine and Cyanamide: One common method involves the cyclization of methylhydrazine with cyanamide under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the tetrazole ring.
Reaction of Methylhydrazine with Sodium Azide: Another method involves the reaction of methylhydrazine with sodium azide in the presence of a suitable solvent, such as water or ethanol. This reaction also requires heating to promote the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of 5-Methyl-1-aminotetrazole often involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Methyl-1-aminotetrazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of this compound.
Reduced Derivatives: Reduced forms of the compound with altered functional groups.
Substituted Derivatives: Compounds where the amino group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 5-Methyl-1-aminotetrazole is used as a ligand in coordination chemistry and catalysis, aiding in the formation of metal complexes.
Synthesis of Heterocycles: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.
Industry:
Explosives and Propellants: Due to its high nitrogen content, this compound is investigated for use in the formulation of explosives and propellants.
Wirkmechanismus
The mechanism by which 5-Methyl-1-aminotetrazole exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate catalytic reactions. In biological systems, its antimicrobial activity is believed to result from its interaction with microbial enzymes and cellular components, disrupting essential biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-aminotetrazole: Similar in structure but with the methyl and amino groups at different positions.
5-Amino-1-methyltetrazole: Another positional isomer with similar properties.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring structure but differ in substituents.
Uniqueness: 5-Methyl-1-aminotetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methyl and an amino group at specific positions on the tetrazole ring makes it particularly useful in various synthetic and industrial applications.
Eigenschaften
IUPAC Name |
5-methyltetrazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c1-2-4-5-6-7(2)3/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKDRHNSFRBYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399075 | |
| Record name | 5-METHYL-1-AMINOTETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56601-89-9 | |
| Record name | 5-METHYL-1-AMINOTETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)


![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)







